molecular formula C13H21N5O2 B15063796 1-(2-(Diethylamino)ethyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (9CI) CAS No. 47043-84-5

1-(2-(Diethylamino)ethyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (9CI)

Cat. No.: B15063796
CAS No.: 47043-84-5
M. Wt: 279.34 g/mol
InChI Key: VKOXRXUZRICXTA-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with diethylaminoethyl and dimethyl groups. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of the purine core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

1-(2-(Diethylamino)ethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

47043-84-5

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-12(19)10-11(14-9-15(10)3)16(4)13(18)20/h9H,5-8H2,1-4H3

InChI Key

VKOXRXUZRICXTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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